molecular formula C16H16O4 B1473724 3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid CAS No. 400750-26-7

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

Cat. No.: B1473724
CAS No.: 400750-26-7
M. Wt: 272.29 g/mol
InChI Key: YTNZLCVVSIDKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEPYQJRVNKIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589679
Record name 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400750-26-7
Record name 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Reactant of Route 2
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Reactant of Route 3
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Reactant of Route 4
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Reactant of Route 5
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Reactant of Route 6
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid

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